Cas no 64219-27-8 ((6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

(6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure
64219-27-8 structure
Product Name:(6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Numéro CAS:64219-27-8
Le MF:C16H20N6O7S2
Mégawatts:472.496000289917
CID:508964
Update Time:2024-03-01

(6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7S)-
    • (7S)-7-[(4-Carboxy-1-oxobutyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]cepham-3-ene-4-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R-cis)-
    • Oganomycin GG
    • Y-G 19Z-GG
    • (6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-
    • (6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Piscine à noyau: 1S/C16H20N6O7S2/c1-21-15(18-19-20-21)31-7-8-6-30-14-16(29-2,13(28)22(14)11(8)12(26)27)17-9(23)4-3-5-10(24)25/h14H,3-7H2,1-2H3,(H,17,23)(H,24,25)(H,26,27)/t14-,16+/m1/s1
    • La clé Inchi: QAHKQAVIGXLCHC-ZBFHGGJFSA-N
    • Sourire: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@]([C@@H]12)(NC(CCCC(=O)O)=O)OC)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 12
  • Comptage des atomes lourds: 31
  • Nombre de liaisons rotatives: 10
  • Complexité: 811
  • Le xlogp3: -1.3
  • Surface topologique des pôles: 227

(6R,7S)-7-(4-Carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Littérature connexe

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd